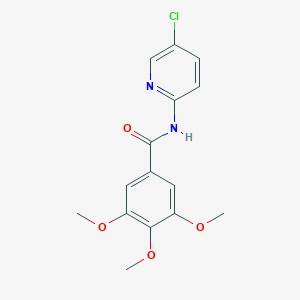![molecular formula C18H16N2O7 B5556734 6-[2-(1,3-benzodioxol-5-ylcarbonyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid](/img/structure/B5556734.png)
6-[2-(1,3-benzodioxol-5-ylcarbonyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(1,3-benzodioxol-5-ylcarbonyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid, also known as BDMC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BDMC is a derivative of the naturally occurring compound curcumin, which is found in turmeric. In
Wissenschaftliche Forschungsanwendungen
Gallic Acid Research Applications
Gallic acid, a related compound, has been studied for its planar structure and the ability of its –COOH groups to form hydrogen-bonded cyclic dimers. This property contributes to the formation of a three-dimensional network structure in crystals, which could have implications in material science and crystal engineering research (Jianping Zhao, I. Khan, F. Fronczek, 2011).
New Polymorphs of Dimethoxybenzoic Acid
Research on new crystalline forms of dimethoxybenzoic acid has implications for co-crystal engineering, a field that explores how modifications in crystal structure can affect material properties. This research can be valuable in pharmaceutical development for improving drug formulation and stability (G. Portalone, 2011).
Pyridine Derivative Synthesis and Microbial Studies
The synthesis and microbial study of pyridine derivatives highlight the potential of related chemical compounds in developing new antimicrobial agents. This research avenue could be explored with the chemical compound for its possible antimicrobial properties (N. Patel, S. N. Agravat, 2007).
Iodine(V) Reagents in Organic Synthesis
The use of iodine(V) reagents, such as o-Iodoxybenzoic acid (IBX), for oxidation processes adjacent to carbonyl functionalities suggests a research application for the synthesis and functionalization of complex organic molecules. This could provide a pathway to study the compound of interest in various oxidation states and its potential as an intermediate in organic synthesis (K. Nicolaou, T. Montagnon, P. Baran, Y. Zhong, 2002).
Oxidation Systems and Environmental Benignity
Research into TEMPO-catalyzed alcohol oxidation systems using recyclable hypervalent iodine(III) reagents underlines the importance of developing environmentally benign synthesis methods. Exploring the oxidation reactions of the compound could contribute to the green chemistry field by developing sustainable and efficient synthetic pathways (Xiao‐Qiang Li, Chi Zhang, 2009).
Eigenschaften
IUPAC Name |
6-[(E)-(1,3-benzodioxole-5-carbonylhydrazinylidene)methyl]-2,3-dimethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O7/c1-24-13-6-4-11(15(18(22)23)16(13)25-2)8-19-20-17(21)10-3-5-12-14(7-10)27-9-26-12/h3-8H,9H2,1-2H3,(H,20,21)(H,22,23)/b19-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONUPEJHWCEXJP-UFWORHAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5556654.png)


![2-{4-[2-(4-fluorophenoxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B5556683.png)


![1-cyclopropyl-4-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5556716.png)
![4-(4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5556721.png)
![3-methyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridazine](/img/structure/B5556728.png)
![2-amino-4-(5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5556729.png)

![(1R*,5R*)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556750.png)
![5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5556755.png)
![1-(4-methoxyphenyl)-4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-piperazinone](/img/structure/B5556757.png)
